molecular formula C43H85N3O4 B12705929 Einecs 305-308-1 CAS No. 94424-69-8

Einecs 305-308-1

Katalognummer: B12705929
CAS-Nummer: 94424-69-8
Molekulargewicht: 708.2 g/mol
InChI-Schlüssel: YAJZZDVYGJQAQB-SVMKZPJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 305-308-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

The preparation of Einecs 305-308-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include acids, bases, and solvents that facilitate the reaction.

    Industrial Production: Large-scale production involves the use of reactors and other industrial equipment to produce the compound in significant quantities. The process is optimized to ensure cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Einecs 305-308-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituent and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Einecs 305-308-1 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the manufacturing of various industrial products, including polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Einecs 305-308-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Einecs 305-308-1 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include Einecs 305-307-0 and Einecs 305-309-2.

    Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for particular applications in research and industry.

Eigenschaften

CAS-Nummer

94424-69-8

Molekularformel

C43H85N3O4

Molekulargewicht

708.2 g/mol

IUPAC-Name

2,3-dihydroxypropyl (Z)-octadec-9-enoate;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C22H45N3.C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h2-21,23H2,1H3;9-10,20,22-23H,2-8,11-19H2,1H3/b;10-9-

InChI-Schlüssel

YAJZZDVYGJQAQB-SVMKZPJVSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.